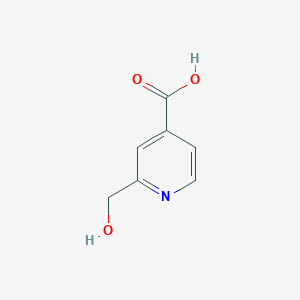

2-(羟甲基)异烟酸

描述

“2-(Hydroxymethyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Synthesis Analysis

The synthesis of derivatives of isonicotinic acid has been reported in the literature. For instance, a new series of substituted 1,2,4-triazoles derivative were synthesized using isonicotinic acid hydrazide (INH) as a starting material .Molecular Structure Analysis

Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The addition of a hydroxymethyl group to this structure would result in “2-(Hydroxymethyl)isonicotinic acid”.Chemical Reactions Analysis

Hydroxymethylation is a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials, such as alkanes and aromatic acidic compounds . This could be a potential reaction pathway for the formation of “2-(Hydroxymethyl)isonicotinic acid”.科学研究应用

Coordination Polymers Synthesis

“2-(Hydroxymethyl)isonicotinic acid” may be used in the synthesis of coordination polymers, particularly with lanthanide (III) complexes, similar to its related compound isonicotinic acid N-oxide .

Cancer Research

Derivatives of isonicotinic acid have been explored for their potential in targeting cell death pathways like apoptosis and autophagy in cancer research . “2-(Hydroxymethyl)isonicotinic acid” could serve as a precursor for novel compounds in this field.

Plant Immune System Inducers

Modifications of isonicotinic acid have shown efficacy as inducers of plants’ natural immune systems . “2-(Hydroxymethyl)isonicotinic acid” might be modified for similar applications to protect against plant diseases.

Environmental Remediation

A zirconium-based MOF functionalized with isonicotinic acid has been used for the extraction of uranium (VI) from wastewater . “2-(Hydroxymethyl)isonicotinic acid” could potentially be functionalized in a similar manner for environmental clean-up efforts.

作用机制

Target of Action

It is known that isoniazid, a derivative of isonicotinic acid, targets the mycobacterial enzyme katg . This enzyme is crucial for the activation of isoniazid, which is primarily used in the treatment of tuberculosis .

Mode of Action

Isoniazid, a derivative of isonicotinic acid, is a prodrug that must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

Isoniazid, a derivative of isonicotinic acid, inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . This inhibition leads to the death of mycobacterial cells .

Pharmacokinetics

Isoniazid, a derivative of isonicotinic acid, is known to be metabolized by acetylation, a process that varies between individuals and can be classified into slow, intermediate, and fast acetylators . The rate and extent of absorption of isoniazid significantly differ between these acetylator types .

Result of Action

Isoniazid, a derivative of isonicotinic acid, is known to be bactericidal against actively growing intracellular and extracellular mycobacterium tuberculosis organisms .

Action Environment

It is known that the genotype and the environment of the organism (such as the media used for culturing the organism) are two influential factors in the synthesis of secondary metabolites .

安全和危害

属性

IUPAC Name |

2-(hydroxymethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFKOGCATGREDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618257 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915140-06-6 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

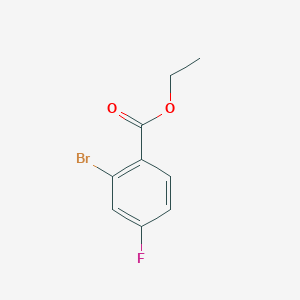

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

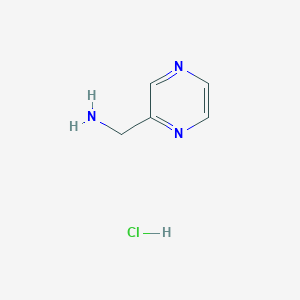

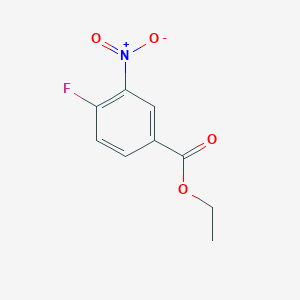

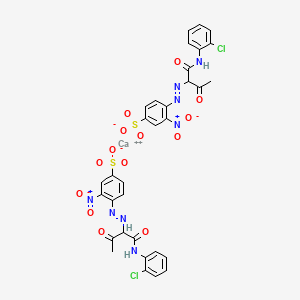

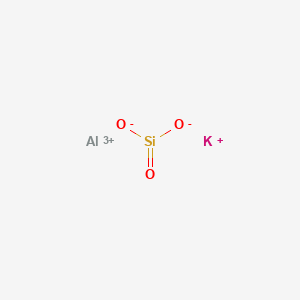

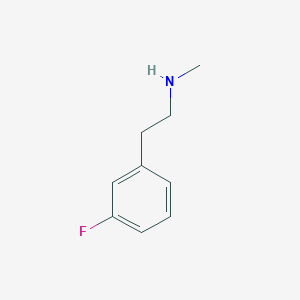

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)